Boc-L-beta-Homoasparagine
CAS No.: 336182-03-7
Cat. No.: VC21064731
Molecular Formula: C10H18N2O5
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 336182-03-7 |
---|---|
Molecular Formula | C10H18N2O5 |
Molecular Weight | 246.26 g/mol |
IUPAC Name | (3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 |
Standard InChI Key | IUNRBHPDQJCDLT-LURJTMIESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CC(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O |
Introduction
Chemical Properties and Structure
Molecular Information
Boc-L-beta-Homoasparagine, identified by CAS number 336182-03-7, is a modified amino acid with distinct chemical properties. The compound has a precise molecular makeup that contributes to its functionality in biochemical applications.
Property | Value |
---|---|
Molecular Formula | C10H18N2O5 |
Molecular Weight | 246.26 g/mol |
CAS Number | 336182-03-7 |
Creation Date | 2005-07-19 |
Modification Date | 2025-02-15 |
The compound exhibits specific chemical characteristics as determined by computational analysis, which are outlined in the following table :
Property | Value | Reference Method |
---|---|---|
XLogP3-AA | -0.7 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 3 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 7 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 246.12157168 Da | Computed by PubChem 2.2 |
Structural Characteristics
The molecular structure of Boc-L-beta-Homoasparagine is characterized by several key features that distinguish it from related compounds. The structure includes a tert-butoxycarbonyl (Boc) protecting group attached to the amino nitrogen, which is commonly utilized in peptide synthesis to protect the amino group during reactions .
The compound is characterized by its IUPAC nomenclature as (3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, which reflects its structural configuration . Various representations of the compound exist in chemical databases, including its HELM notation: PEPTIDE1{[CC(C)(C)OC(=O)NC@@HCC(=O)O]}$$$$ .
Nomenclature and Synonyms
Synonym | Reference |
---|---|
Boc-L-beta-Homoasparagine | Primary name |
(S)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid | Chemical name |
(3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | Alternative chemical name |
Boc-|A-HoAsn-OH | Abbreviated form |
Boc-L-β-Homo-Asn-OH | Alternative representation |
Boc-β-HoAsn-OH | Alternative representation |
BOC-BETA-GLN-OH | Alternative representation |
Applications in Research and Industry
Drug Development
In pharmaceutical research, Boc-L-beta-Homoasparagine plays a crucial role in the design of new drug candidates. The compound is utilized to target specific biological pathways, potentially enhancing drug efficacy and selectivity .
Its applications in drug development extend to:
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Modification of peptide-based drugs to improve stability and bioavailability
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Creation of peptidomimetics that mimic the action of natural peptides with improved pharmacological properties
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Development of targeted therapeutics with enhanced specificity for disease-related proteins or receptors
Bioconjugation
Boc-L-beta-Homoasparagine is instrumental in bioconjugation processes, which involve the attachment of biomolecules to drugs or imaging agents. This capability is essential for developing targeted therapies that can selectively bind to specific cells or tissues in the body .
The compound facilitates:
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Attachment of targeting moieties to therapeutic agents
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Conjugation of imaging agents to biomolecules for diagnostic applications
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Development of drug delivery systems with enhanced selectivity and reduced side effects
Protein Engineering
Researchers utilize Boc-L-beta-Homoasparagine to modify proteins, improving their stability and functionality. This modification is vital for creating effective enzymes and antibodies for various applications in biotechnology and medicine .
The incorporation of beta-homoasparagine residues into proteins can:
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Alter the three-dimensional structure of proteins
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Modify the binding affinity for target molecules
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Enhance resistance to proteolytic degradation
Neurobiology Research
In neurobiology, Boc-L-beta-Homoasparagine is explored to understand amino acid interactions and their effects on neuronal function. These studies contribute to advancements in understanding and potentially treating neurological disorders .
Research applications in neurobiology include:
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Investigation of neurotransmitter receptor interactions
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Study of neural peptide signaling pathways
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Development of neuroprotective agents
Manufacturer | Product Number | Product Description | Packaging | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | 03651 | Boc-β-Gln-OH ≥98.0% (TLC) | 1g | $610 |
TRC | B200810 | Boc-l-β-homoasparagine | 500mg | $305 |
Biosynth Carbosynth | FB50356 | Boc-L-beta-HomoAsn-OH | 2g | $500 |
American Custom Chemicals Corporation | AAA0003970 | BOC-BETA-GLN-OH 95.00% | 1G | $526.05 |
ChemPep | 180129 | Boc-β-homoasparagine | 5g | $913 |
This price analysis indicates that Boc-L-beta-Homoasparagine represents a specialty reagent with significant value in research applications, with prices reflecting its specialized synthesis requirements and limited production scale .
Recent Research Developments
Biological Evaluations
Recent in vitro evaluations have demonstrated that peptides containing Boc-L-beta-Homoasparagine exhibit enhanced biological activity compared to their standard counterparts. These findings suggest potential applications in therapeutic settings where improved peptide stability or activity is desired.
Computational Studies
In silico studies have been employed to predict the binding affinities of Boc-L-beta-Homoasparagine derivatives with various biological targets. These computational approaches provide insights into the mechanisms of action of the compound and its derivatives, guiding future experimental work and drug development efforts.
Comparative Analysis with Standard Amino Acids
Research has indicated that the incorporation of beta-homoasparagine into peptides can significantly alter their properties compared to peptides containing standard asparagine residues. These modifications can affect:
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Peptide backbone flexibility
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Secondary structure propensity
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Binding specificity to target receptors
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Resistance to enzymatic degradation
Comparison with Related Compounds
Beta-Homo Amino Acid Family
Boc-L-beta-Homoasparagine belongs to the broader family of beta-homo amino acids, which include other derivatives such as:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Boc-L-beta-homoalanine | 158851-30-0 | C9H17NO4 | 203.24 |
Boc-L-beta-homovaline | 183990-64-9 | C11H21NO4 | 231.29 |
Boc-L-beta-homoproline | 56502-01-3 | C11H19NO4 | 229.27 |
Fmoc-beta-HTrp(Boc)-OH | 357271-55-7 | C32H32N2O6 | 540.6 |
These related compounds share the characteristic feature of having an additional methylene group in their backbone compared to their canonical amino acid counterparts, resulting in altered conformational properties and potential applications .
Structural Comparisons
The structural differences between Boc-L-beta-Homoasparagine and related compounds impact their chemical properties and applications. For instance, Boc-L-beta-homoalanine has a simpler side chain, resulting in different solubility and reactivity profiles . Similarly, Boc-L-beta-homovaline contains a branched aliphatic side chain that confers increased hydrophobicity compared to Boc-L-beta-Homoasparagine .
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